3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518036
InChI: InChI=1S/C11H15FO2/c1-8(7-13)5-9-6-10(12)3-4-11(9)14-2/h3-4,6,8,13H,5,7H2,1-2H3
SMILES: CC(CC1=C(C=CC(=C1)F)OC)CO
Molecular Formula: C11H15FO2
Molecular Weight: 198.23 g/mol

3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol

CAS No.:

Cat. No.: VC13518036

Molecular Formula: C11H15FO2

Molecular Weight: 198.23 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol -

Specification

Molecular Formula C11H15FO2
Molecular Weight 198.23 g/mol
IUPAC Name 3-(5-fluoro-2-methoxyphenyl)-2-methylpropan-1-ol
Standard InChI InChI=1S/C11H15FO2/c1-8(7-13)5-9-6-10(12)3-4-11(9)14-2/h3-4,6,8,13H,5,7H2,1-2H3
Standard InChI Key QIBKAPXAJXDFQM-UHFFFAOYSA-N
SMILES CC(CC1=C(C=CC(=C1)F)OC)CO
Canonical SMILES CC(CC1=C(C=CC(=C1)F)OC)CO

Introduction

3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound with a molecular formula of C11H15FO2 and a molecular weight of approximately 198.23 g/mol . This compound features a propanol backbone with a phenyl group substituted by a fluorine atom and a methoxy group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial properties in pharmaceutical chemistry.

Synthesis and Reactions

The synthesis of 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol typically involves multiple steps, which may include reactions such as oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. In industrial settings, optimized reaction conditions and advanced techniques like continuous flow reactors are used to maximize yield and purity.

Biological Activities and Potential Applications

This compound exhibits potential biological activities due to its structural features. It may interact with various biological targets, particularly in the central nervous system and cancer biology. The ability of 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol to modulate enzyme activity suggests its potential as a therapeutic agent in treating related disorders.

Compound DerivativeStructural FeaturesBiological ActivityUnique Aspects
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanalAldehyde derivativePotentially similar interactionsOxidized form of the original compound
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acidCarboxylic acid derivativeVaries based on functionalizationContains a carboxylic acid group
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropylamineAmine derivativeNeuroactive potentialContains an amine group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator